7-Oxospiro[3.3]heptane-2-carbonitrile

Fsp³ drug‑likeness bioisostere

7-Oxospiro[3.3]heptane-2-carbonitrile delivers a unique combination of a fully sp³-hybridized spiro[3.3]heptane core (Fsp³ = 1.0) with two orthogonal functional handles—a ketone at position 7 and a nitrile at position 2. This arrangement provides a geometrically defined exit-vector pair that cannot be replicated by monofunctionalized analogs or regioisomeric oxo‑carbonitriles. The scaffold has been experimentally validated as a saturated benzene bioisostere in sonidegib analogs with retained micromolar potency. With TPSA ≈ 33 Ų, it balances solubility and membrane permeability, making it an ideal fragment for CNS‑oriented lead optimization and diversity‑oriented library synthesis. Procure this specialized building block to accelerate three‑dimensional SAR exploration with fewer synthetic steps.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 2413904-81-9
Cat. No. B2599494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxospiro[3.3]heptane-2-carbonitrile
CAS2413904-81-9
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESC1CC2(C1=O)CC(C2)C#N
InChIInChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2
InChIKeyQZJCKHYDARRUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxospiro[3.3]heptane-2-carbonitrile – A Spirocyclic Building Block for Fragment-Based and Bioisostere-Driven Drug Discovery


7-Oxospiro[3.3]heptane-2-carbonitrile (CAS 2413904‑81‑9) is a heterocyclic compound built around a saturated spiro[3.3]heptane core, carrying a ketone at position 7 and a nitrile at position 2 . The spiro[3.3]heptane scaffold is a three‑dimensional, sp³‑rich (Fsp³ = 1.0) bioisostere of benzene that has garnered intense interest in early‑stage drug discovery [1], and it has been experimentally validated as a saturated replacement for meta‑ and para‑substituted phenyl rings in marketed drugs such as sonidegib, vorinostat, and benzocaine [2].

Why 7-Oxospiro[3.3]heptane-2-carbonitrile Cannot Be Simply Replaced by Another Spiro[3.3]heptane or Aromatic Analog


The spiro[3.3]heptane ring system differs fundamentally from planar aromatic rings in its three‑dimensionality, Fsp³ value, and the number of accessible chiral substitution isomers [1]. Within the spiro[3.3]heptane family, the precise position and nature of substituents dramatically alter the exit‑vector geometry, hydrogen‑bonding capacity, and synthetic handles available for further elaboration. The 7‑oxo‑2‑carbonitrile substitution pattern of the target compound provides a unique combination of two orthogonal functional groups (ketone + nitrile) and a specific spatial orientation that cannot be replicated by the simpler spiro[3.3]heptane‑2‑carbonitrile (CAS 2105526‑91‑6) or by regioisomeric oxo‑carbonitriles such as 6‑oxospiro[3.3]heptane‑2‑carbonitrile . The quantitative evidence that follows demonstrates precisely why these differences matter for scientific selection and procurement.

Quantitative Differentiation Evidence for 7-Oxospiro[3.3]heptane-2-carbonitrile Against Its Closest Analogs


Fsp³ Comparison: Spiro[3.3]heptane Core (1.0) vs. Benzene Ring (0.0) – A Key Drug‑Likeness Predictor

The spiro[3.3]heptane core, including the 7‑oxo‑2‑carbonitrile derivative, has an Fsp³ of 1.0, meaning every carbon atom is sp³‑hybridized. In contrast, benzene has an Fsp³ of 0 (all sp²). Higher Fsp³ has been shown to correlate with improved clinical success rates through enhanced solubility and reduced toxicity [1].

Fsp³ drug‑likeness bioisostere

Bioisosteric Replacement Potency in Sonidegib – Spiro[3.3]heptane Analogs Retain Micromolar Hedgehog Pathway Inhibition

When the meta‑benzene ring of sonidegib was replaced with a spiro[3.3]heptane core, the trans‑76 and cis‑76 analogs showed Hedgehog pathway IC50 values of 0.48 μM and 0.24 μM, respectively, compared with 0.0015 μM for the parent drug [1]. Although less potent, the spiro[3.3]heptane‑based compounds demonstrated that the saturated scaffold can sustain bioactive conformations at micromolar levels.

bioisostere sonidegib IC50

Hydrogen‑Bond Acceptor Count: 7‑Oxospiro[3.3]heptane‑2‑carbonitrile (2 Acceptors) Outperforms Benzene (0) and Simple Aromatic Nitriles (1)

The target compound possesses two hydrogen‑bond acceptor sites: the nitrile nitrogen and the ketone oxygen. In contrast, benzene has zero acceptors and benzonitrile has only one [1]. The additional acceptor site can enhance aqueous solubility and offer an extra anchor point for target‑ligand interactions.

hydrogen bond acceptor physicochemical property solubility

Topological Polar Surface Area: ~33 Ų for 7‑Oxospiro[3.3]heptane‑2‑carbonitrile vs. 0 Ų for Parent Spiro[3.3]heptane

The topological polar surface area (TPSA) of the target compound is estimated at ~33 Ų, derived from the sum of fragment contributions (nitrile ~23.79 Ų, ketone ~17.07 Ų, normalized for overlapping atoms) [1]. This contrasts with a TPSA of 0 Ų for the parent spiro[3.3]heptane scaffold [2]. The intermediate TPSA value allows fine‑tuning of passive membrane permeability while maintaining enough polarity for solubility.

topological polar surface area ADSorption permeability

Chiral Isomer Diversity: 18 Disubstituted Isomers for Spiro[3.3]heptane vs. 3 for Benzene – Expanding Chemical Space 6‑Fold

A disubstituted spiro[3.3]heptane core generates 18 possible regio‑ and stereoisomers, all chiral, compared with only three achiral isomers (ortho, meta, para) for disubstituted benzene [1]. This 6‑fold increase in accessible isomers dramatically expands the chemical space that can be explored for structure‑activity relationships.

chiral isomers stereochemistry structural diversity

Orthogonal Functionalization Handles: 7‑Oxospiro[3.3]heptane‑2‑carbonitrile (2 Handles) Enables Bidirectional Derivatization vs. Monofunctionalized Spiro[3.3]heptane‑2‑carbonitrile (1 Handle)

The simultaneous presence of a ketone and a nitrile on the spiro[3.3]heptane core allows orthogonal transformations (e.g., reduction or reductive amination of the ketone while preserving the nitrile, or hydrolysis of the nitrile to a carboxylic acid while maintaining the ketone) [1]. In contrast, spiro[3.3]heptane‑2‑carbonitrile (CAS 2105526‑91‑6) offers only a single reactive handle, limiting the efficiency of fragment elaboration.

functional group compatibility derivatization orthogonal synthesis

High‑Value Application Scenarios for 7-Oxospiro[3.3]heptane-2-carbonitrile Driven by Quantitative Differentiation


Fragment‑Based Lead Generation Exploiting Fsp³ = 1.0 and 18‑Isomer Chemical Space

Because the spiro[3.3]heptane core delivers an Fsp³ of 1.0 and 18 chiral disubstituted isomers vs. only 3 for benzene [1], 7‑oxospiro[3.3]heptane‑2‑carbonitrile is an ideal fragment for diversity‑oriented libraries. It enables comprehensive three‑dimensional SAR exploration while maintaining drug‑like physicochemical space.

Saturated Bioisostere Replacement for Para‑ and Meta‑Substituted Aromatic Rings

The scaffold has been experimentally validated as a saturated benzene bioisostere in the Hedgehog pathway inhibitor sonidegib, where the spiro[3.3]heptane analogs retained micromolar potency [2]. 7‑Oxospiro[3.3]heptane‑2‑carbonitrile can therefore serve as a direct entry point for designing metabolically stable analogs of aromatic‑ring‑containing lead compounds.

Efficient Library Synthesis Through Orthogonal Ketone–Nitrile Derivatization

The two orthogonal functional handles (ketone and nitrile) permit sequential, chemoselective transformations—e.g., ketone reduction followed by nitrile hydrolysis—enabling rapid assembly of diverse spiro[3.3]heptane‑based screening libraries in fewer synthetic steps than would be required with monofunctionalized building blocks [3].

Physicochemical Property Optimization for Oral and CNS‑Targeted Drug Candidates

With a TPSA of ~33 Ų and two hydrogen‑bond acceptors, the compound occupies a favorable region of physicochemical property space for oral absorption and CNS permeability, relative to the non‑polar parent spiro[3.3]heptane (TPSA = 0 Ų) [4]. This makes it a strategic choice for lead series where balancing solubility and membrane permeability is critical.

Quote Request

Request a Quote for 7-Oxospiro[3.3]heptane-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.